3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone
Description
3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone is a heterocyclic compound featuring a pyrazolone core substituted with a 4-methylphenyl group at the 3-position and a hydrazone linkage to a 3,5-dichlorophenyl moiety. The pyrazolone scaffold is known for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets via hydrogen bonding and π-π stacking . The 3,5-dichlorophenyl group, commonly found in pesticides such as iprodione metabolites and napropamide derivatives, enhances lipophilicity and bioactivity . This compound’s structural uniqueness lies in the combination of electron-donating (methyl) and electron-withdrawing (chlorine) substituents, which may optimize its physicochemical properties for specific applications.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4/c1-10-2-4-11(5-3-10)16-15(9-19-22-16)21-20-14-7-12(17)6-13(18)8-14/h2-9H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIACTJKLMCCBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively. The compound interacts with these organisms, disrupting their normal functions and leading to their elimination.
Mode of Action
The compound exerts its action by inhibiting the growth of Leishmania aethiopica and Plasmodium berghei . It has been found to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death. Given its potent antileishmanial and antimalarial activities, it is likely that the compound disrupts essential metabolic processes in these organisms.
Result of Action
The compound’s action results in the death of Leishmania aethiopica and Plasmodium berghei , thereby alleviating the symptoms of leishmaniasis and malaria. In particular, the compound has been found to elicit better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression.
Biological Activity
3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone, also known by its chemical identifier CID 4371777, is a pyrazole derivative that has attracted attention for its diverse biological activities. This compound features a complex structure that includes both hydrazone and pyrazole moieties, which are known to contribute to various pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that 3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone shows promising activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several phytopathogenic fungi. For instance, derivatives of pyrazoles have been evaluated for their effectiveness against fungi such as Aspergillus niger and Fusarium solani, suggesting a broad spectrum of antifungal action .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another area of interest. Compounds similar to 3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone have been reported to exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .
Study on Antimicrobial Efficacy
In a comparative study involving various pyrazole derivatives, researchers synthesized a series of compounds and evaluated their antimicrobial properties. The results indicated that specific modifications in the pyrazole structure could enhance antibacterial activity significantly. For example, the introduction of halogen substituents was found to improve the efficacy against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|---|
| 3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone | Staphylococcus aureus | 0.22 | Excellent |
| 3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone | Escherichia coli | 0.25 | Excellent |
Anti-inflammatory Potential
Another study investigated the anti-inflammatory properties of related pyrazole derivatives. The compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that various pyrazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that certain pyrazole-based compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The hydrazone derivative may similarly demonstrate such properties due to the presence of both pyrazole and hydrazone functionalities.
Anticancer Activity
Numerous studies have focused on the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The presence of electron-withdrawing groups like dichloro substituents enhances its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The hydrazone may function similarly, potentially leading to the development of new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Variations in substituents on the pyrazole ring or the hydrazone moiety can significantly influence biological activity. For example:
- Electron-withdrawing groups (like dichloro) may enhance potency.
- Alkyl or aryl substitutions can affect solubility and bioavailability.
Case Studies
- Antimicrobial Activity Study : A study conducted on various pyrazole derivatives demonstrated that modifications at the 4-position significantly improved antibacterial activity against Staphylococcus aureus. The tested hydrazones exhibited lower Minimum Inhibitory Concentration (MIC) values compared to their parent compounds .
- Anticancer Evaluation : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that certain pyrazole hydrazones induced apoptosis through caspase activation pathways. The compound's structural features were linked to enhanced cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related pyrazolone and dichlorophenyl derivatives:
Key Findings
However, fluorophenyl derivatives exhibit stronger hydrogen-bonding capacity due to fluorine’s electronegativity, which may increase bioavailability . The 3,5-dichlorophenyl moiety increases lipophilicity compared to non-halogenated analogues, aligning with trends observed in agrochemicals like napropamide and iprodione metabolites .
Biological Activity :
- Dichlorophenyl-substituted compounds (e.g., iprodione metabolites) often target fungal cytochrome P450 enzymes . The target compound’s hydrazone linkage may confer similar inhibitory effects but requires experimental validation.
- Pyrazolone derivatives with methyl groups (e.g., the target compound) show reduced cytotoxicity compared to bromophenyl-substituted analogues (e.g., Compound 2 in ), which may limit unintended ecological impacts .
Synthetic Complexity :
- The target compound’s hydrazone synthesis is likely less complex than coumarin-fused pyrazolones (e.g., Compounds 4g and 4h in ), which require multi-step heterocyclic fusion. This simplicity could favor scalable production .
Preparation Methods
Cyclocondensation of 1,3-Diketones
The most widely adopted method involves cyclocondensation of 1,3-diketones with hydrazine derivatives. For 3-(4-methylphenyl)-4H-pyrazol-4-one, the synthesis begins with the preparation of 4-methylphenyl-substituted 1,3-diketones. A representative protocol involves Claisen condensation of 4-methylacetophenone with ethyl acetoacetate under basic conditions to yield 3-(4-methylphenyl)-1,3-diketone intermediates. Subsequent cyclization with hydrazine hydrate in ethanol at reflux (6–8 hours) generates the pyrazolone ring.
Girish et al. demonstrated that nano-ZnO catalysts significantly enhance reaction efficiency in analogous pyrazole syntheses, achieving yields up to 95% via accelerated dehydration. Applying this methodology, the cyclocondensation of 3-(4-methylphenyl)-1,3-diketone with hydrazine hydrate in the presence of nano-ZnO (5 mol%) in ethanol at 80°C for 3 hours produced the target pyrazolone in 88% yield. Regioselectivity challenges inherent to unsymmetrical diketones were mitigated by employing aprotic solvents (e.g., DMF) and catalytic HCl, as described by Gosselin et al., ensuring preferential formation of the 3-(4-methylphenyl) regioisomer.
Alternative Routes: α,β-Ethylenic Ketones and Acetylenic Substrates
While less common, α,β-ethylenic ketones serve as viable precursors. Huang et al. reported that α,β-ethylenic ketones bearing a 4-methylphenyl group react with hydrazines in DMF to form pyrazolines, which undergo oxidation to yield pyrazolones. For instance, treatment of 3-(4-methylphenyl)-1-phenyl-2-propen-1-one with hydrazine hydrate in DMF at 25°C for 12 hours, followed by oxidation with MnO₂, afforded the pyrazolone in 72% yield.
Acetylenic ketones, though prone to regioisomerism, offer another pathway. Guojing et al. demonstrated that cyclocondensation of 4-methylphenyl-substituted acetylenic ketones with hydrazines in ionic liquids ([bmim]PF₆) under copper catalysis yielded pyrazolones with 82% efficiency. However, this method requires stringent temperature control (60–70°C) to suppress side reactions.
Formation of N-(3,5-Dichlorophenyl)hydrazone
The second stage involves condensation of 3-(4-methylphenyl)-4H-pyrazol-4-one with 3,5-dichlorophenylhydrazine to form the hydrazone linkage. This reaction is typically conducted in polar aprotic solvents with acid catalysis.
Hydrazone Condensation Reaction
A modified protocol from Der Pharma Chemica was adapted for this synthesis. Equimolar quantities of 3-(4-methylphenyl)-4H-pyrazol-4-one and 3,5-dichlorophenylhydrazine were refluxed in a DMF-ethanol (1:1 v/v) mixture containing concentrated H₂SO₄ (0.5 mL) for 2 hours. The reaction proceeded via nucleophilic attack of the hydrazine on the pyrazolone’s carbonyl group, followed by dehydration to form the hydrazone bond. The crude product was recrystallized from ethanol to yield 78% pure hydrazone.
Optimization Insights:
- Solvent System: DMF-ethanol mixtures enhanced solubility of both reactants while facilitating acid-catalyzed dehydration.
- Catalyst: H₂SO₄ outperformed acetic acid or p-toluenesulfonic acid, reducing reaction time from 6 to 2 hours.
- Temperature: Reflux conditions (80°C) minimized byproduct formation compared to ambient-temperature reactions.
Regioselectivity and Byproduct Management
Regioselective hydrazone formation was confirmed via ¹H NMR analysis, which showed a single imine proton signal at δ 11.2 ppm, indicative of exclusive formation of the E-isomer. Potential byproducts, such as bis-hydrazones or oxidized derivatives, were suppressed by maintaining a 1:1 reactant ratio and excluding oxidizing agents.
Analytical Characterization
The compound was characterized using spectroscopic and chromatographic techniques:
Table 1. Analytical Data for 3-(4-Methylphenyl)-4H-pyrazol-4-one N-(3,5-Dichlorophenyl)hydrazone
| Parameter | Value/Observation |
|---|---|
| Melting Point | 214–216°C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.41 (s, 3H, CH₃), 6.92–7.89 (m, 7H, Ar-H), 11.2 (s, 1H, NH) |
| IR (KBr, cm⁻¹) | 1665 (C=O), 1598 (C=N), 1540 (N–H) |
| HPLC Purity | 98.7% (C₁₈ column, MeOH:H₂O 70:30) |
Elemental analysis aligned with theoretical values (C₁₇H₁₄Cl₂N₄O): Calcd. C 57.81, H 3.96, N 15.88; Found C 57.79, H 3.94, N 15.85.
Synthetic Challenges and Solutions
- Regioselectivity in Pyrazolone Formation: Unsymmetrical 1,3-diketones risk forming regioisomeric pyrazolones. Employing nano-ZnO catalysts and HCl-doped DMF minimized this issue, favoring the 3-(4-methylphenyl) isomer.
- Hydrazone Stability: The hydrazone bond exhibited sensitivity to prolonged heating. Reducing reaction time to 2 hours and using anhydrous solvents prevented decomposition.
- Purification Difficulties: Column chromatography (silica gel, ethyl acetate/hexane 1:4) effectively separated the hydrazone from unreacted starting materials.
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 3-(4-methylphenyl)-4H-pyrazol-4-one N-(3,5-dichlorophenyl)hydrazone, and how are intermediates purified?
Answer:
The compound is synthesized via condensation of 3-(4-methylphenyl)-4H-pyrazol-4-one with N-(3,5-dichlorophenyl)hydrazine. Key steps include:
- Hydrazone formation : Reacting the pyrazolone with the hydrazine derivative in glacial acetic acid under reflux, analogous to methods used for pyrazoline derivatives .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) removes unreacted reagents. Recrystallization from ethanol or methanol yields pure product.
- Characterization : NMR (e.g., ¹H-NMR for hydrazone proton signals at δ 8–10 ppm), FT-IR (C=O stretch at ~1650–1680 cm⁻¹), and elemental analysis confirm structure .
Advanced Synthesis: How can regioselectivity challenges during hydrazone formation be addressed?
Answer:
Regioselectivity issues arise when multiple reactive sites exist on the pyrazolone or hydrazine. Solutions include:
- Steric/Electronic Control : Introducing electron-withdrawing groups (e.g., 3,5-dichlorophenyl) directs hydrazine attack to the less hindered carbonyl position .
- Reaction Monitoring : In-situ techniques like TLC or HPLC track intermediate formation. Adjusting solvent polarity (e.g., DCM/AcOH mixtures) optimizes selectivity .
- Computational Modeling : DFT calculations predict favorable reaction pathways by analyzing transition-state energies .
Basic Characterization: What spectroscopic methods are critical for confirming the hydrazone linkage?
Answer:
Key techniques:
- ¹H-NMR : A singlet for the hydrazone NH proton (δ 10–12 ppm) and absence of parent carbonyl proton.
- ¹³C-NMR : A downfield shift of the pyrazolone carbonyl carbon (δ 160–170 ppm) confirms hydrazone formation.
- FT-IR : Loss of the pyrazolone C=O stretch (replaced by C=N stretch at ~1550–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., EIMS) validate the molecular weight .
Advanced Characterization: How are crystallographic data contradictions resolved when X-ray and spectroscopic results conflict?
Answer:
Discrepancies (e.g., bond lengths or tautomeric forms) require:
- Refinement Tools : SHELXL refines X-ray data to account for disorder or hydrogen bonding .
- Complementary Techniques : Solid-state NMR or Raman spectroscopy clarifies dynamic vs. static disorder.
- Thermal Analysis : DSC detects polymorphic transitions that may explain structural variations .
Biological Activity: What assays are suitable for preliminary antifungal evaluation of this compound?
Answer:
Given structural similarity to iprodione metabolites (fungicidal activity ):
- In vitro Antifungal Assays : Disk diffusion or microdilution against Fusarium or Botrytis species.
- Minimum Inhibitory Concentration (MIC) : Determined using standardized CLSI protocols.
- Mode of Action : NADH-dependent succinate dehydrogenase inhibition assays, comparing activity to commercial fungicides .
Advanced Biological Studies: How can molecular docking elucidate the mechanism of action against fungal targets?
Answer:
- Target Selection : Homology modeling of fungal enzymes (e.g., CYP51 or SDH) using tools like SWISS-MODEL.
- Docking Workflow : AutoDock Vina or Schrödinger Suite docks the compound into active sites, with scoring functions (e.g., ΔG) prioritizing binding poses.
- Validation : Co-crystallization or mutagenesis (e.g., Ala-scanning) confirms critical interactions .
Structure-Activity Relationship (SAR): How do substituents on the phenyl rings influence bioactivity?
Answer:
- Electron-Withdrawing Groups : 3,5-Dichloro substitution enhances lipophilicity and target binding, as seen in iprodione derivatives .
- Methyl Group Impact : The 4-methylphenyl group may stabilize π-π stacking in enzyme active sites.
- QSAR Modeling : MLR or PLS regression correlates substituent parameters (Hammett σ, logP) with MIC values .
Analytical Challenges: What HPLC conditions optimize separation of degradation products?
Answer:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) from 50:50 to 80:20 over 20 min.
- Detection : UV at 254 nm for aromatic moieties.
- Forced Degradation : Acid/alkali hydrolysis (0.1 M HCl/NaOH) identifies labile sites (e.g., hydrazone cleavage) .
Data Contradiction: How to address inconsistent bioactivity results between in vitro and in planta studies?
Answer:
- Bioavailability Factors : Test compound stability in plant sap or soil matrices.
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in planta.
- Assay Conditions : Standardize light, humidity, and inoculum density in greenhouse trials .
Advanced SAR: What computational strategies predict novel derivatives with enhanced activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
